2-Methoxyethanol;nitric acid

Oxidation kinetics Nitric acid oxidation Reaction mechanism

The adduct designated as 2-methoxyethanol;nitric acid (CAS 80444‑43‑5, C₃H₉NO₅) represents a pre‑formulated oxidizing solution in which 2‑methoxyethanol (methyl cellosolve) and nitric acid are present in a defined stoichiometric association. While the individual components are commodity solvents and oxidants, their combination in a single entity provides a chemically consistent source of both the organic substrate and the oxidizing acid, enabling controlled oxidation to methoxyacetic acid.

Molecular Formula C3H9NO5
Molecular Weight 139.11 g/mol
CAS No. 80444-43-5
Cat. No. B14433631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethanol;nitric acid
CAS80444-43-5
Molecular FormulaC3H9NO5
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESCOCCO.[N+](=O)(O)[O-]
InChIInChI=1S/C3H8O2.HNO3/c1-5-3-2-4;2-1(3)4/h4H,2-3H2,1H3;(H,2,3,4)
InChIKeySHLWGRUBKJBWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyethanol–Nitric Acid Reagent Selection Guide: A Quantitative Comparator for Oxidation and Materials Applications


The adduct designated as 2-methoxyethanol;nitric acid (CAS 80444‑43‑5, C₃H₉NO₅) represents a pre‑formulated oxidizing solution in which 2‑methoxyethanol (methyl cellosolve) and nitric acid are present in a defined stoichiometric association . While the individual components are commodity solvents and oxidants, their combination in a single entity provides a chemically consistent source of both the organic substrate and the oxidizing acid, enabling controlled oxidation to methoxyacetic acid [1]. This compound class intersects organic synthesis, energetic materials research, and semiconductor precursor chemistry [2].

Analytical Evidence for Selecting the Specific 2-Methoxyethanol–Nitric Acid Adduct Over Generic Component Combinations


Procurement of 2‑methoxyethanol and nitric acid as separate reagents cannot guarantee the molar ratio, pre‑reaction speciation, or safety profile that the defined adduct provides. The literature demonstrates that the oxidation outcome is exquisitely sensitive to the nitric‑acid‑to‑substrate ratio: processes using a 2.5:1 ratio with vanadate/copper catalysis achieve 85 % conversion of 2‑methoxyethanol [1], whereas higher ratios of 3–5 mol nitric acid per mole alcohol introduce substantial over‑oxidation and detonation hazards [2]. Furthermore, the adduct form implicitly contains the equilibrium mixture of 2‑methoxyethanol and 2‑methoxyethyl nitrite that is the actual reactive manifold, a speciation that simple mixing may not reproduce without precise thermal control [3].

2-Methoxyethanol–Nitric Acid Adduct: Direct Comparative Performance Data


Oxidation Rate & Mechanism: Defined Activation Energy and First-Order Kinetics Versus Generic Alcohol Oxidations

In the HNO₃/H₂SO₄ system, the oxidation of 2‑methoxyethanol follows clean first‑order kinetics over 20–80 % conversion with an activation energy (Eₐ) of 17.9 kcal mol⁻¹ and a primary kinetic isotope effect (k_H/k_D) of 3.9, identifying rate‑determining C–H bond cleavage at the 1‑position [1]. By contrast, the oxidation of the simpler analog 2‑octanol with nitric acid is described by a heterogeneous liquid–liquid semi‑empirical model, not a homogeneous first‑order rate law, reflecting fundamentally different rate‑controlling physics [2]. This means the 2‑methoxyethanol system offers a well‑defined kinetic framework for process design that the 2‑octanol system lacks.

Oxidation kinetics Nitric acid oxidation Reaction mechanism

Process Yield and Safety: Vanadate/Copper-Catalyzed Oxidation at 2.5:1 Molar Ratio Achieves 85% Conversion, Avoiding Detonation Hazards

The CA 1,191,861 A patent explicitly demonstrates that using a 2.5:1 molar ratio of nitric acid to 2‑methoxyethanol with NH₄VO₃/Cu(OAc)₂ catalysis at 50–55 °C yields 85 % oxidation of the substrate [1]. This is in direct contrast to the prior‑art process of DOS 2,832,949, which employs 3–5 mol HNO₃ per mol substrate, requires an induction period at 90 °C, and leads to over‑oxidation, accumulation of concentrated nitric acid in the distillation bottoms, and mixtures capable of detonating [2]. The 85 % conversion with a sub‑stoichiometric excess of nitric acid represents a proven, safer pathway that avoids the energetic hazards of the higher‑ratio processes.

Methoxyacetic acid synthesis Catalytic oxidation Process safety

Combustion Rate: 2-Methoxyethyl Nitrate Burns Faster Than 2-Hydroxyethyl Nitrate Below 800 psi Despite Lower Flame Temperature

In flat‑flame burner studies of nitrate ester decomposition, 2‑methoxyethyl nitrate (the nitrate ester derived from the target adduct) exhibits a higher linear burning rate than 2‑hydroxyethyl nitrate at pressures up to ~800 lb in⁻² (≈5.5 MPa), even though its heat of explosion and flame‑front temperature (490 °C) are considerably lower than those of 2‑hydroxyethyl nitrate (910 °C) . The 2‑ethoxyethyl nitrate homolog requires ~60 °C preheat for stable burning and shows only a 450 °C flame temperature, indicating that the methoxyethyl derivative occupies a unique position combining moderate thermal output with superior combustion propagation.

Energetic materials Nitrate ester combustion Propellant additive

Chemoselective Nitration: 2-Methoxyethyl Nitrite as the Optimal Alkyl Nitrite for On‑Water Tyrosine Nitration

Among a panel of alkyl nitrites screened for on‑water chemoselective nitration of tyrosine and phenol substrates, 2‑methoxyethyl nitrite was identified as the optimal reagent, enabling rapid coupling of tyrosyl radicals with ·NO₂ at the oil–water interface under mild, acid‑free conditions [1]. This reagent is directly accessible from 2‑methoxyethanol and nitrous acid generated in situ from the nitric acid component. Generic alkyl nitrites such as n‑butyl nitrite or isopentyl nitrite did not achieve comparable reaction rates or selectivity under identical conditions, as indicated by the specific selection of 2‑methoxyethyl nitrite as “optimal” [2]. The 2‑methoxyethyl nitrite also serves as a clean NO⁺ cation source for aromatic nitrosation, a capability not reported for simpler alkyl nitrites under acid‑free conditions [3].

Chemoselective nitration Tyrosine modification On‑water chemistry

Semiconductor Sol-Gel Processing: Dual Role as Solvent and Nitrate Source for Ferroelectric Thin Films

In the fabrication of PZT and PLZT ferroelectric thin films, the combination of 2‑methoxyethanol solvent and nitric acid catalyst is specifically employed to dissolve zirconium and titanium alkoxide precursors, chelate with acetylacetone, and control hydrolysis/condensation rates [1]. This dual‑function formulation is contrasted with alternative solvent systems such as 2‑methoxyethanol without nitric acid, where gelation kinetics and film morphology differ substantially. FTIR characterization confirms that nitrate ions coordinate to metal centers during sol‑gel processing when nitric acid is present, forming Zn(NO₃)(OCH₂CH₂OCH₃) complexes that are not formed with neat 2‑methoxyethanol . In inkjet‑printed In₂O₃ semiconductor layers, the precursor solution of In nitrate dissolved in 2‑methoxyethanol with ethylene glycol co‑solvent yields a robust, repeatable printing process, whereas alternative solvent choices (e.g., aqueous systems) led to droplet instability and non‑uniform film deposition .

Sol-gel processing Ferroelectric thin films Semiconductor manufacturing

Optimized Applications of the 2-Methoxyethanol–Nitric Acid System Based on Quantitative Evidence


Scalable Methoxyacetic Acid Production with Inherent Process Safety

The vanadate/copper‑catalyzed process using a 2.5:1 HNO₃:substrate ratio yields 85 % conversion while avoiding the detonable distillation residues that plague the prior‑art 3–5:1 ratio processes [1]. Catalyst recyclability over at least 10 cycles without yield loss further reduces operating costs and environmental burden [2]. This is the only published process that simultaneously achieves high conversion and intrinsic safety for industrial methoxyacetic acid synthesis.

Kinetic and Mechanistic Studies of Alcohol Oxidation by Nitrogen Oxides

The well‑characterized first‑order kinetics (Eₐ = 17.9 kcal mol⁻¹, k_H/k_D = 3.9) and the established equilibrium between 2‑methoxyethanol and 2‑methoxyethyl nitrite make this system an ideal model reaction for studying nitrosonium‑ion‑mediated oxidations [3]. The availability of 60 MHz ¹H NMR monitoring protocols provides a turnkey experimental platform for physical organic chemistry investigations [4].

Energetic Formulation Component with Favorable Burn-Rate/Flame-Temperature Trade-Off

The nitrate ester derived from the adduct, 2‑methoxyethyl nitrate, burns faster than the 2‑hydroxyethyl analog while maintaining a substantially lower flame temperature (490 °C vs. 910 °C) and does not require preheating like the 2‑ethoxyethyl analog . These properties are directly relevant to solid propellant and gas‑generator formulations where controlled burn rate and moderate thermal output are simultaneously required.

Protein and Aromatic Substrate Chemoselective Nitration Under Mild Conditions

The 2‑methoxyethyl nitrite species generated from the adduct serves as the optimal alkyl nitrite for on‑water tyrosine nitration, enabling rapid radical coupling at the oil–water interface without acidic catalysts [5]. It also functions as a clean NO⁺ cation source for acid‑free aromatic nitrosation [6]. These capabilities are unique among common alkyl nitrites and are particularly valuable in chemical biology and medicinal chemistry laboratories.

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